Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted pyrazine derivatives often involves multi-component reactions, such as the Ugi reaction, which can include tert-butyl isocyanide as a reagent . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of "Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate."
Molecular Structure Analysis
The molecular structure of tert-butyl substituted pyrazine derivatives is characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR . The stability of these molecules can be influenced by hyper-conjugative interactions and charge delocalization, as analyzed using NBO analysis . The presence of tert-butyl groups can affect the conformation and electronic properties of the molecule, which can be studied through HOMO and LUMO analysis .
Chemical Reactions Analysis
Tert-butyl substituted pyrazine derivatives can undergo various chemical reactions, including cyclization and acylation. For instance, tert-butyl amides can cyclize into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions . The reactivity of these compounds can be influenced by neighboring groups and the electronic nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted pyrazine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting the compound's physical state and reactivity . The electronic properties, such as the first hyperpolarizability, indicate the potential nonlinearity of the molecule, which is significant for applications in materials science .
Scientific Research Applications
Iron(III) and Cobalt(III) Complexes with Aroylhydrazone Ligands
A study on Schiff bases derived from the condensation of 2-hydroxybenzohydrazide with di-tert-butyl-substituted benzaldehydes explored their use in synthesizing Fe(III) and Co(III) complexes. These complexes acted as catalysts in the microwave-assisted peroxidative oxidation of alcohols, using tert-butylhydroperoxide (TBHP), demonstrating a selective and efficient synthesis of ketones. This research suggests the potential catalytic applications of tert-butyl groups in synthetic organic chemistry (Sutradhar et al., 2016).
Regioselectivity in Pyrazole Synthesis
Research on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride highlighted the effect of reaction media on regioselectivity. This study emphasizes the importance of reaction conditions in directing the synthesis of pyrazole derivatives, potentially applicable to the synthesis of related compounds (Martins et al., 2012).
Reactivity of Pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one Derivatives
An investigation into the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]triazin-4(6Н)-one under various conditions revealed the formation of amides upon reaction with carboxylic acids chlorides. This study provides insights into the functional group transformations of pyrazolo-triazine derivatives, which could be relevant for the functionalization of similar heterocyclic compounds (Mironovich & Shcherbinin, 2014).
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
A report on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids via the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, underscores the versatility of tert-butyl groups in the synthesis of functionalized pyrazoles. This method offers a scalable approach to obtaining fluorinated pyrazole derivatives (Iminov et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-[[3-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,20H,7-10,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXAVOKCPICEEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383743 |
Source
|
Record name | tert-Butyl 4-{[3-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate | |
CAS RN |
500013-39-8 |
Source
|
Record name | 1,1-Dimethylethyl 4-[[3-(hydroxymethyl)phenyl]methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500013-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-{[3-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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